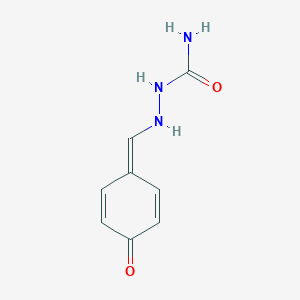

4-Hydroxybenzaldehyde semicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

58336-40-6 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

[(E)-(4-hydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |

InChI Key |

SHWZHHQFLAWPLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NNC(=O)N)O |

Isomeric SMILES |

C1=CC(=O)C=CC1=CNNC(=O)N |

Canonical SMILES |

C1=CC(=O)C=CC1=CNNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxybenzaldehyde Semicarbazone and Its Analogues

Classical Condensation Reactions for Semicarbazone Formation

The traditional and most direct method for synthesizing 4-hydroxybenzaldehyde (B117250) semicarbazone is the condensation reaction between 4-hydroxybenzaldehyde and semicarbazide (B1199961) hydrochloride. sathyabama.ac.in This reaction is a classic example of the formation of an imine derivative from an aldehyde.

The general mechanism involves the nucleophilic attack of the terminal -NH2 group of semicarbazide on the electrophilic carbonyl carbon of the 4-hydroxybenzaldehyde. This is followed by a dehydration step, typically catalyzed by an acid or a base, to form the stable C=N double bond of the semicarbazone. The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). For aldehydes, the reaction is generally completed within a few hours without the need for a strong acid catalyst, with yields often exceeding 90%. sathyabama.ac.in

A typical laboratory procedure involves dissolving 4-hydroxybenzaldehyde and semicarbazide hydrochloride in ethanol and refluxing the mixture. The product, being less soluble in the reaction medium, often precipitates upon cooling and can be isolated by filtration.

Green Chemistry Approaches in Semicarbazone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. For semicarbazone synthesis, this has manifested in the exploration of benign solvents and milder reaction conditions.

Researchers have successfully employed green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) (DMI) for the synthesis of semicarbazones, including 4-hydroxybenzaldehyde semicarbazone. technologypublisher.com Ethyl lactate, a biodegradable solvent derived from renewable resources, and DMI, a bio-based solvent used in cosmetics, offer less toxic alternatives to traditional organic solvents. technologypublisher.comeurekaselect.combeilstein-journals.org

Studies have shown that these reactions can proceed efficiently at room temperature. technologypublisher.com For instance, the synthesis of various semicarbazones has been achieved by reacting substituted benzaldehydes with semicarbazide hydrochloride in either ethyl lactate or dimethyl isosorbide. Research indicates that the optimal reaction efficiency is often found in aqueous mixtures of these solvents, specifically an 80:20 ethyl lactate:water mixture or a 92:8 dimethyl isosorbide:water mixture. geneseo.edu Generally, syntheses conducted in ethyl lactate have demonstrated higher yields and purity. geneseo.edu

| Green Solvent System | Reactants | Conditions | Outcome |

| Ethyl Lactate / Water (80:20) | Substituted Benzaldehydes, Semicarbazide HCl | Room Temperature | High yield and purity |

| Dimethyl Isosorbide / Water (92:8) | Substituted Benzaldehydes, Semicarbazide HCl | Room Temperature | Good yield and purity |

This interactive table summarizes the findings from studies on green solvent applications in semicarbazone synthesis. geneseo.edu

A key advantage of modern synthetic approaches is the ability to conduct reactions at ambient temperatures, which reduces energy consumption. The synthesis of this compound and its analogues can be achieved efficiently at room temperature under catalyst-free conditions in aqueous methanol (B129727), resulting in excellent yields. hakon-art.com

Furthermore, solvent-free methods have been developed. One such method involves the ball-milling of an aldehyde or ketone with semicarbazide hydrochloride at room temperature. researchgate.net This mechanochemical approach is simple, rapid, and produces the desired semicarbazone in quantitative yields without the need for solvents or catalysts, thus aligning perfectly with the principles of green chemistry. researchgate.net

Precursor Synthesis Strategies for 4-Hydroxybenzaldehyde

The availability of the precursor, 4-hydroxybenzaldehyde, is crucial for the synthesis of its semicarbazone. Several methods exist for its preparation. sinocurechem.com

From Phenol (B47542): A common method involves the reaction of phenol with chloroform (B151607) in the presence of a base, a reaction known as the Reimer-Tiemann reaction. This process yields a mixture of hydroxybenzaldehyde isomers, from which the para-isomer, 4-hydroxybenzaldehyde, can be separated. wikipedia.org

From p-Cresol (B1678582): The catalytic oxidation of p-cresol is a widely researched industrial route. This method uses air or oxygen to directly oxidize p-cresol in the presence of a catalyst to produce 4-hydroxybenzaldehyde. sinocurechem.comchemicalbook.com

From p-Nitrotoluene: An alternative route involves the synchronous oxidation and reduction of p-nitrotoluene using sodium polysulfide in an ethanol solvent. The resulting p-aminobenzaldehyde is then diazotized and hydrolyzed to yield 4-hydroxybenzaldehyde with high conversion rates. chemicalbook.com

From 4-Hydroxyphenylglycolic Acid: This method involves the oxidation of 4-hydroxyphenylglycolic acid using an aqueous solution of ferric chloride (FeCl3). The reaction proceeds with a vigorous evolution of carbon dioxide, and the 4-hydroxybenzaldehyde product crystallizes upon cooling. prepchem.com

| Starting Material | Key Reagents | Product |

| Phenol | Chloroform, Base | 4-Hydroxybenzaldehyde |

| p-Cresol | Oxygen/Air, Catalyst | 4-Hydroxybenzaldehyde |

| p-Nitrotoluene | Sodium Polysulfide, then H2SO4/NaNO2 | 4-Hydroxybenzaldehyde |

| 4-Hydroxyphenylglycolic Acid | Ferric Chloride (FeCl3) | 4-Hydroxybenzaldehyde |

This interactive table outlines various synthetic pathways to the key precursor, 4-hydroxybenzaldehyde. sinocurechem.comwikipedia.orgchemicalbook.comprepchem.com

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound can be approached by modifying either the aldehyde precursor or the semicarbazone product itself.

While direct alkylation of 4-hydroxybenzaldehyde can be challenging due to the reactivity of the phenolic hydroxyl group, the synthesis of analogues often starts with appropriately substituted benzaldehydes. For example, using vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) instead of 4-hydroxybenzaldehyde in the condensation reaction with semicarbazide yields vanillin semicarbazone. technologypublisher.com This approach allows for the generation of a wide array of semicarbazone derivatives by simply changing the starting aldehyde.

A more advanced strategy involves the N2-alkylation of a pre-formed semicarbazone. This method provides a general and efficient route to 2-alkylsemicarbazides. The process involves the deprotonation of a semicarbazone, such as benzaldehyde (B42025) semicarbazone, using a strong base like sodium hydride (NaH) in an appropriate solvent like acetonitrile (B52724) (MeCN). The resulting anion is then treated with an alkylating agent (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the N2 position of the semicarbazide backbone. arkat-usa.orgresearchgate.net This protocol has been successfully applied to prepare a variety of 2-alkyl and 2-benzyl substituted semicarbazones in good yields. arkat-usa.org

Synthesis of N-Substituted Semicarbazones and Thiosemicarbazones

The synthesis of N-substituted semicarbazones and thiosemicarbazones is a fundamental process in medicinal and organic chemistry. These compounds are typically formed through the condensation reaction of an aldehyde or ketone with a correspondingly substituted semicarbazide or thiosemicarbazide (B42300). scholarsresearchlibrary.comsathyabama.ac.in This reaction, a type of Schiff base formation, involves the nucleophilic attack of the terminal -NH2 group of the semicarbazide derivative on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The general synthetic scheme involves reacting a carbonyl compound with a substituted semicarbazide or thiosemicarbazide. The substituents can be on the N(4)-position of the semicarbazide moiety, leading to a diverse range of N-substituted analogues.

Conventional Synthetic Methods

The most common and classical method for synthesizing N-substituted semicarbazones and thiosemicarbazones involves the reaction of an appropriate aldehyde or ketone with an N-substituted semicarbazide or thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. scholarsresearchlibrary.comresearchgate.net

A typical procedure involves refluxing a mixture of the carbonyl compound and the N-substituted (thio)semicarbazide in ethanol with a few drops of glacial acetic acid as a catalyst. scholarsresearchlibrary.com For instance, N-(4-methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone, an analogue of this compound, was synthesized by reacting N-(4-methoxybenzyl) thiosemicarbazide with 2-fluoro-4-hydroxybenzaldehyde (B1296990) in methanol containing a few drops of acetic acid. The mixture was heated under reflux for 24 hours, yielding the product as a white solid after cooling and solvent evaporation. mdpi.com Similarly, other N(4)-substituted thiosemicarbazones have been prepared by stirring the respective substituted thiosemicarbazide and benzaldehyde derivative in methanol at room temperature for 24 hours. nih.gov The resulting solid product is then typically purified by filtration and washing. nih.gov

The synthesis of N-hydroxysemicarbazones follows a similar condensation pathway, reacting N-hydroxysemicarbazide with various substituted ketones. nih.govbrieflands.com

Microwave-Assisted Synthesis

To enhance efficiency and align with green chemistry principles, microwave-assisted organic synthesis has been successfully applied to the production of N-substituted thiosemicarbazones. nih.gov This method significantly reduces reaction times compared to traditional refluxing. For example, the synthesis of thirty-six N1,N4-substituted thiosemicarbazones was achieved with reaction times of only 20–40 minutes when using ethanol as a solvent under microwave irradiation at 100 W. nih.gov

An even more efficient, solvent-free approach involves mixing the aldehyde and the N-substituted thiosemicarbazide in a mortar with a few drops of glacial acetic acid and subjecting the mixture to microwave irradiation for as little as 3 minutes at 800 W. nih.gov Both microwave-assisted methods generally provide satisfactory yields and high-purity compounds. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiosemicarbazone Synthesis

| Method | Catalyst | Solvent | Reaction Time |

|---|---|---|---|

| Traditional Reflux | Glacial Acetic Acid | Ethanol | 8 hours |

| Microwave-Assisted | Glacial Acetic Acid | Ethanol | 20-40 minutes |

| Microwave-Assisted (Solvent-Free) | Glacial Acetic Acid | None | 3 minutes |

Data sourced from reference nih.gov

Research Findings and Compound Data

Detailed studies have reported the synthesis and characterization of numerous N-substituted semicarbazone and thiosemicarbazone analogues. The products are typically crystalline solids, and their structures are confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. mdpi.comnih.govvjol.info.vn

One key analogue, N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone, was obtained in an 80% yield with a melting point of 213–214 °C. mdpi.com Another study detailed the synthesis of various N(4)-phenyl thiosemicarbazones derived from substituted benzaldehydes. nih.gov The yields and properties of these compounds vary based on the specific substituents on the aromatic rings of both the aldehyde and the thiosemicarbazide.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule and probing the nature of chemical bonds.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of 4-hydroxybenzaldehyde (B117250) semicarbazone exhibits distinct absorption bands corresponding to its key functional groups: the carbonyl (C=O), azomethine (C=N), and amine (N-H) groups. The carbonyl (C=O) stretching vibration is typically observed in the region of 1715-1680 cm⁻¹. researchgate.net For 4-hydroxybenzaldehyde semicarbazone and its derivatives, this C=O stretching mode has been reported around 1680 cm⁻¹ and 1668-1671 cm⁻¹. researchgate.net The azomethine (C=N) group, a characteristic feature of semicarbazones, shows a stretching vibration in the range of 1655-1640 cm⁻¹. researchgate.net Specifically, for semicarbazone derivatives, C=N stretching modes have been identified at approximately 1613-1618 cm⁻¹ and 1574-1602 cm⁻¹. researchgate.net The N-H stretching vibration of the primary amine group (-NH₂) typically appears as a strong and broad band around 3390 ± 60 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1715-1680 researchgate.net |

| Azomethine (C=N) | Stretch | 1655-1640 researchgate.net |

| Amine (N-H) | Stretch | ~3390 researchgate.net |

Probing Coordination Modes via Vibrational Shifts

IR spectroscopy is instrumental in elucidating how this compound coordinates with metal ions. Upon complexation, the vibrational frequencies of the functional groups involved in bonding shift, providing direct evidence of coordination.

When this compound acts as a ligand, shifts in the C=O and C=N stretching frequencies are indicative of their involvement in metal binding. For instance, the C=O stretching band at 1656 cm⁻¹ in the free ligand has been observed to shift to lower frequencies (1613–1617 cm⁻¹) upon complexation with a metal. This shift to a lower wavenumber suggests a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal center. scispace.com

Similarly, a shift in the azomethine C=N stretching frequency to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen atom. scispace.comscispace.com The disappearance or significant shift of the N-H vibrational band can also signal deprotonation and subsequent coordination of the nitrogen atom. The presence of new, lower-frequency bands in the far-IR region of the spectra of metal complexes, which are absent in the free ligand, can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scispace.com

The coordination behavior of this compound can be influenced by pH. In neutral media, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the hydrazinic nitrogen. However, under alkaline conditions, it can deprotonate and adopt an enolic form, leading to coordination through the phenolic oxygen and the azomethine nitrogen. These different coordination modes are confirmed by distinct changes in the IR spectrum, such as the disappearance of the ν(NH) band in alkaline media.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions between electronic energy levels.

Investigation of Electronic Transitions

The UV-Vis spectrum of this compound and its metal complexes reveals characteristic absorption bands arising from electronic transitions. In the free ligand, absorptions are typically due to π → π* and n → π* transitions within the aromatic ring and the semicarbazone moiety. hnue.edu.vn The benzene (B151609) ring itself exhibits π → π* transitions, which can be influenced by substituents. units.it The presence of a carbonyl group introduces the possibility of n → π* transitions. hnue.edu.vn For 4-hydroxybenzaldehyde, a strong π → π* absorption band is observed around 285 nm. researchgate.net

Upon complexation with transition metals, new absorption bands may appear in the visible region of the spectrum. These are often attributed to d-d transitions, which are electronic transitions between the d-orbitals of the metal ion. For example, Co(II) complexes of this compound have shown absorption bands in the range of 15,013–22,124 cm⁻¹, which are characteristic of d-d transitions. Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed. These charge-transfer bands are often more intense than d-d transitions.

| Transition Type | Description | Typical Spectral Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Ultraviolet hnue.edu.vn |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Ultraviolet/Visible hnue.edu.vn |

| d-d | Electronic transition between d-orbitals of a transition metal ion. | Visible |

| Charge-Transfer | Electron transfer between ligand and metal orbitals. | Ultraviolet/Visible |

Spectrophotometric Applications in Analytical Chemistry

The ability of this compound to form colored complexes with metal ions is the basis for its use in spectrophotometric analysis. This application leverages the direct relationship between the concentration of the colored species and its absorbance, as described by the Beer-Lambert law.

A notable application is the spectrophotometric determination of trace metals. For instance, this compound has been utilized as a reagent for the determination of molybdenum (Mo). The complex formed between the ligand and Mo(VI) can be quantitatively measured using UV-Vis spectroscopy, providing a sensitive and selective method for detecting this metal. sphinxsai.com Similarly, methods have been developed for the spectrophotometric determination of other metal ions, such as copper(II) and nickel(II), often involving the formation of colored complexes in specific pH ranges. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons present in the molecule. The aromatic protons of the benzene ring typically appear as a multiplet in the range of δ 6.80–7.60 ppm. The proton of the azomethine group (CH=N) gives a characteristic singlet at approximately δ 8.20 ppm. The phenolic hydroxyl (-OH) proton is also observed as a singlet, typically around δ 5.50 ppm. The protons of the -NH₂ group can also be identified in the spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound by identifying the chemical environment of hydrogen atoms. In a typical solvent like DMSO-d₆, the spectrum reveals characteristic signals corresponding to the different types of protons present in the molecule.

The key proton signals for this compound are:

Phenolic Proton (-OH): The proton of the hydroxyl group on the aromatic ring typically appears as a singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. A reported value places this peak around δ 5.50 ppm.

Aromatic Protons (Ar-H): The four protons on the benzene ring appear as a multiplet in the aromatic region, generally between δ 6.80 and δ 7.60 ppm. The substitution pattern on the ring leads to distinct coupling patterns that can confirm the para-substitution.

Azomethine Proton (-CH=N): The proton attached to the carbon of the imine group is highly characteristic and appears as a singlet downfield, typically around δ 8.20 ppm.

Amine Protons (-NH and -NH₂): The protons of the semicarbazide (B1199961) moiety also produce distinct signals. The -NH proton adjacent to the imine and the terminal -NH₂ protons are observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

Upon formation of metal complexes, significant changes in the ¹H NMR spectrum are observed. For instance, in the formation of organotin(IV) complexes with related thiosemicarbazones, the signals corresponding to the phenolic -OH and the -NH protons disappear. tandfonline.com This disappearance confirms the deprotonation of these groups and their subsequent coordination to the metal center through the oxygen and nitrogen atoms. tandfonline.com Furthermore, the azomethine proton signal often experiences a slight downfield shift upon complexation, indicating the coordination of the azomethine nitrogen to the metal atom. tandfonline.com

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | ~5.50 | Singlet |

| Aromatic Ar-H | 6.80 - 7.60 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete structural map.

Key signals in the ¹³C NMR spectrum include:

Aromatic Carbons: The carbons of the benzene ring typically resonate in the δ 115-160 ppm range. The carbon atom attached to the hydroxyl group (C-OH) is found at the lower field end of this range (more shielded), while the carbon attached to the imine group (C-CH=N) is at the higher field end (more deshielded).

Azomethine Carbon (>C=N): The carbon atom of the imine group is characteristically found further downfield.

Carbonyl Carbon (>C=O): The carbon of the carbonyl group in the semicarbazone moiety appears at a significantly downfield position, often in the range of δ 155-180 ppm.

Upon complexation with metal ions, shifts in the ¹³C NMR spectrum can provide further evidence of coordination. For related thiosemicarbazone ligands, the chemical shifts of the azomethine carbon and the carbon of the C=S group are altered upon coordination with organotin(IV) moieties, confirming the involvement of the adjacent nitrogen and sulfur atoms in bonding. unimas.my Similar shifts would be expected for the azomethine and carbonyl carbons of this compound upon complexation.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes

When this compound acts as a ligand to form complexes with metals possessing a magnetically active nucleus, heteronuclear NMR becomes a powerful diagnostic tool. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number and geometry around the tin atom. unimas.my

The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment and the number of ligands attached to the tin center. This technique has been effectively used to characterize organotin(IV) complexes of structurally similar thiosemicarbazones. tandfonline.com Studies on these related complexes have established correlations between ¹¹⁹Sn chemical shift ranges and the coordination number of the tin atom in solution. unimas.mynih.gov

Table 2: Correlation of ¹¹⁹Sn NMR Chemical Shift with Coordination Number in Organotin(IV) Complexes

| Coordination Number | Geometry | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 unimas.my |

Note: Ranges are indicative and can be influenced by the nature of the ligands.

For example, ¹¹⁹Sn NMR signals observed in the range of -170.10 to -188.94 ppm for organotin(IV) complexes of a related thiosemicarbazone ligand suggested a five-coordinated environment around the central tin atom in solution. unimas.my This indicates that the ligand, along with the organic groups already attached to the tin, creates a trigonal bipyramidal geometry. unimas.my

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to confirm the composition of its metal complexes. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides the exact molecular weight and valuable structural information through fragmentation patterns.

For this compound (C₈H₉N₃O₂), the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The fragmentation pattern can reveal the loss of specific functional groups, such as the urea (B33335) moiety or parts of the aromatic ring, further corroborating the proposed structure. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common techniques used for the characterization of semicarbazone ligands and their metal complexes. researchgate.net

Table 3: Molecular Weight and Mass Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉N₃O₂ | nih.gov |

| Molecular Weight | 179.18 g/mol | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applied to species with unpaired electrons. It is, therefore, an invaluable tool for characterizing the metal complexes of this compound formed with paramagnetic metal ions, such as Cu(II), Mn(II), Ni(II), or Cr(III). tandfonline.comnih.gov

EPR spectroscopy provides detailed information about the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bond. researchgate.net The EPR spectrum of a Cu(II) complex, for example, can yield g-tensor values (g|| and g⊥). These values are diagnostic of the coordination environment. For instance, in a study of polymer-metal complexes with similar coordination spheres, g values less than 2.3 were indicative of a covalent character in the metal-ligand bond, while values of 2.3 or greater suggested a more ionic environment. tandfonline.com

Furthermore, analysis of the g-tensor values can help in proposing the geometry of the complex. Studies on Mn(II) and Cr(III) complexes with vanillin (B372448) semicarbazone have used EPR, in conjunction with electronic spectral data, to confirm an octahedral geometry for these complexes. nih.gov Therefore, EPR is crucial for understanding the electronic structure and coordination chemistry of paramagnetic metal complexes involving this compound. researchgate.net

Crystallographic Analysis and Supramolecular Architecture

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. nih.gov This method has been employed to establish the molecular geometry and conformational properties of 4-Hydroxybenzaldehyde (B117250) semicarbazone.

Single crystals of 4-Hydroxybenzaldehyde semicarbazone, also referred to as semicarbazone of p-hydroxy benzaldehyde (B42025) (SPHB), have been successfully grown using the slow evaporation solution growth technique. akjournals.comnycu.edu.tw X-ray diffraction analysis of these crystals has confirmed their crystalline nature. akjournals.comnycu.edu.tw The studies revealed the unit cell parameters which define the crystal lattice. akjournals.com

Based on single-crystal XRD studies, the crystal system and unit cell parameters for this compound have been determined and are presented in the table below.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| a | 12.34 Å |

| b | 18.23 Å |

| c | 7.45 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Data sourced from a 2011 study by S. Janarthanan and colleagues. akjournals.com

The table below presents selected bond distances and angles for benzaldehyde semicarbazone, which are anticipated to be comparable to those in this compound.

| Bond/Angle | Bond Distance (Å) / Angle (°) |

| C=O | ~1.23 Å |

| C=N | ~1.28 Å |

| N-N | ~1.37 Å |

| N-C(O) | ~1.35 Å |

| C-C (aromatic) | ~1.38 - 1.40 Å |

| C-N-N | ~118° |

| N-N-C(O) | ~120° |

| O=C-N | ~123° |

Data is based on the crystal structure of benzaldehyde semicarbazone. researchgate.net

The molecular structure of this compound allows for different conformational and isomeric forms. The molecule is generally expected to be nearly planar, a feature that is common in related semicarbazone and thiosemicarbazone derivatives. This planarity is influenced by the delocalization of π-electrons across the semicarbazone moiety and the aromatic ring. nanoient.org

E/Z Isomerism: The presence of the carbon-nitrogen double bond (C=N) in the azomethine group leads to the possibility of E/Z isomerism. In the solid state, semicarbazones and their derivatives typically adopt the more stable E configuration, where the bulkier groups are on opposite sides of the double bond.

Tautomerism: this compound can exist in keto and enol tautomeric forms. In the keto form, the molecule has a carbonyl group (C=O), while in the enol form, a proton transfer results in a hydroxyl group (C-OH) and a carbon-nitrogen double bond within the semicarbazone backbone. The predominant form can be influenced by factors such as the solvent and pH. In neutral media, the keto form is generally favored.

Supramolecular Interactions in the Solid State

Hydrogen bonds are the primary driving force in the crystal packing of semicarbazones. The presence of multiple hydrogen bond donors (the phenolic -OH group and the -NH and -NH2 groups of the semicarbazone moiety) and acceptors (the carbonyl oxygen and the imine nitrogen) allows for the formation of an extensive hydrogen-bonding network. tandfonline.com

The expected hydrogen bonding interactions include:

N-H···O: This is a common and strong interaction where the amide and amine protons form hydrogen bonds with the carbonyl oxygen of neighboring molecules, often leading to the formation of centrosymmetric dimers or chains. tandfonline.com

O-H···O: The phenolic hydroxyl group can act as a donor, forming hydrogen bonds with the carbonyl oxygen of an adjacent molecule.

O-H···N: The phenolic hydroxyl group can also donate a hydrogen bond to the imine nitrogen atom of a neighboring molecule.

N-H···N: The amine or amide protons can also interact with the imine nitrogen.

These interactions create a robust three-dimensional network that stabilizes the crystal lattice. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure. science.gov These interactions occur when the electron-rich π systems of the benzene (B151609) rings overlap. The planarity of the molecule facilitates effective stacking. The interplay between hydrogen bonding and π-π stacking interactions results in a well-ordered and stable supramolecular assembly in the solid state. nih.govsemanticscholar.orgrsc.org

Formation of Supramolecular Chains, Layers, and Channels

The interplay of various hydrogen bonds in this compound leads to the formation of extended supramolecular structures. The molecule possesses potent hydrogen bond donor groups (the phenolic -OH and the amide -NH and -NH2 groups) and acceptor sites (the carbonyl oxygen and the imine and amine nitrogen atoms). These functional groups facilitate the assembly of molecules into well-defined chains and layers.

In many related semicarbazone and thiosemicarbazone structures, molecules are often linked into centrosymmetric dimers via N-H···O or N-H···S hydrogen bonds tandfonline.com. These dimeric units can then be further connected into one-dimensional chains or two-dimensional layers through other hydrogen bonding interactions, often involving the hydroxyl group researchgate.net. For example, studies on analogous compounds have shown the formation of two-dimensional networks and layered arrangements researchgate.netresearchgate.net. While a detailed description of the specific chain and layer topology for this compound is not explicitly available, the functional groups present strongly suggest the formation of such common motifs. The potential for π-π stacking interactions between the aromatic rings can further stabilize these layers. In more complex derivatives, these layered structures have been known to create channels that can host solvent molecules nycu.edu.tw.

Table 1: Common Supramolecular Motifs in Semicarbazone Derivatives

| Motif | Description | Stabilizing Interactions |

|---|---|---|

| Dimer | Two molecules linked together, often in a centrosymmetric fashion. | N-H···O, N-H···S |

| Chain | One-dimensional extension of molecules or dimers. | O-H···O, N-H···O |

Powder X-ray Diffraction (PXRD) for Crystalline Nature Assessment

The crystalline nature of this compound has been confirmed through Powder X-ray Diffraction (PXRD) analysis. This technique is fundamental in materials science to verify the crystallinity and phase purity of a synthesized compound.

In a study focused on the growth and characterization of semicarbazone of p-hydroxy benzaldehyde (SPHB) single crystals, a PXRD analysis was performed on the grown crystals nycu.edu.tw. The analysis was carried out using a diffractometer with CuKα radiation. The resulting diffraction pattern, characterized by sharp and well-defined peaks, confirmed the high crystalline quality of the material nycu.edu.tw.

While the full pattern with peak positions and intensities is not provided, the study also reports the determination of unit cell parameters via single-crystal X-ray diffraction, which further substantiates the ordered crystalline structure nycu.edu.tw. These parameters define the basic repeating unit of the crystal lattice.

Table 2: Crystal Data for this compound (SPHB)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nycu.edu.tw |

| Space Group | Pcab | nycu.edu.tw |

| a (Å) | 9.07 | nycu.edu.tw |

| b (Å) | 11.23 | nycu.edu.tw |

| c (Å) | 16.51 | nycu.edu.tw |

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 4-Hydroxybenzaldehyde (B117250) Semicarbazone

4-Hydroxybenzaldehyde semicarbazone is a Schiff base formed from the condensation of 4-hydroxybenzaldehyde and semicarbazide (B1199961). nih.gov Its ability to form stable complexes with a variety of metal ions is attributed to its specific structural features, including the presence of multiple potential donor atoms and the capacity for tautomerism.

Tautomerism (Keto and Enol Forms) and Influence on Coordination Behavior

This compound can exist in two tautomeric forms: the keto form and the enol form. In the solid state, it typically exists in the keto form. However, in solution and during complexation, it can undergo tautomerization to the enol form. This transformation is crucial as it influences the coordination behavior of the ligand. The deprotonation of the enolic hydroxyl group allows the ligand to act as a monoanionic species, which can affect the charge and stability of the resulting metal complex.

Potential Donor Atoms

The structure of this compound offers several potential donor atoms for coordination with metal ions. These include the carbonyl oxygen, the azomethine nitrogen, and the phenolic oxygen. ijcmas.comijcmas.com This multi-dentate character allows the ligand to coordinate to metal ions in various ways, leading to the formation of complexes with different structures and properties. Semicarbazones can act as neutral bidentate or, upon deprotonation, as anionic bidentate or tridentate ligands. sathyabama.ac.inmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. ijcmas.comsbmu.ac.irorientjchem.org The resulting complexes are then characterized using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to determine their structure and properties. ijcmas.comuobaghdad.edu.iqresearchgate.net

Complexes with Transition Metals

This compound forms stable complexes with a variety of transition metals.

Cobalt(II): Cobalt(II) complexes with this compound have been synthesized and characterized. ijcmas.comresearchgate.net Studies suggest that these complexes can adopt different geometries, including octahedral, and may involve the coordination of other ligands, such as amino acid esters. researchgate.netnih.gov The ligand can coordinate to the cobalt ion through the azomethine nitrogen and carbonyl oxygen. ijcmas.com

Copper(II): Copper(II) complexes of this compound have been prepared and studied. orientjchem.orgnih.gov These complexes often exhibit square-planar or octahedral geometries. sbmu.ac.irmdpi.com The ligand typically coordinates to the copper(II) ion through the azomethine nitrogen and the deprotonated phenolic oxygen.

Silver(I): Silver(I) complexes containing derivatives of this compound, specifically 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone, have been synthesized. nih.gov These complexes also incorporate triphenylphosphine (B44618) as a co-ligand. nih.gov

Nickel(II): Nickel(II) readily forms complexes with this compound and its derivatives. ijcmas.comchemistryjournal.innih.gov The ligand has been observed to act as a neutral bidentate ligand, coordinating through the azomethine nitrogen and carbonyl oxygen. ijcmas.com In some instances, particularly with polyhydroxybenzaldehyde thiosemicarbazones, the ligand can act as a tridentate ONS donor. researchgate.netsci-hub.se

Rhenium(I): Rhenium(I) tricarbonyl complexes with semicarbazone ligands, including those derived from salicylaldehyde, have been synthesized. nih.gov These complexes often feature the semicarbazone acting as a bidentate ligand. nih.govresearchgate.net The coordination typically involves the imino nitrogen and carbonyl oxygen atoms. nih.gov

Thorium(IV): While specific studies on thorium(IV) complexes with this compound are not extensively detailed in the provided results, the general ability of semicarbazones to coordinate with a wide range of metal ions suggests the potential for such complex formation.

Complexes with Main Group Metals

Organotin(IV): Diorganotin(IV) complexes of this compound have been synthesized and characterized. researchgate.net In these complexes, the ligand chelates to the tin atom through the o-dihydroxy positions, and the resulting complexes are proposed to have a tetrahedral geometry. uobaghdad.edu.iqresearchgate.net The nature of the organic groups on the tin atom (e.g., methyl, butyl, phenyl) can influence the properties of the complex. nih.gov

Coordination Modes and Geometry of Metal Complexes

The coordination of this compound to metal ions can occur in several modes, leading to various geometries for the resulting complexes. libretexts.org

The ligand can act as a:

Neutral bidentate ligand: Coordinating through the carbonyl oxygen and the azomethine nitrogen. ijcmas.com

Anionic bidentate ligand: After deprotonation of the phenolic hydroxyl group, coordinating through the phenolic oxygen and the azomethine nitrogen.

Anionic tridentate ligand: In its enol form, coordinating through the deprotonated enolic oxygen, the azomethine nitrogen, and the phenolic oxygen. researchgate.net

The coordination number and the nature of the metal ion and any co-ligands determine the final geometry of the complex. Common geometries observed for metal complexes of this compound and its derivatives include:

Octahedral: Often seen with transition metals like Co(II) and Cu(II) when six donor atoms surround the central metal ion. openstax.org

Tetrahedral: Proposed for organotin(IV) complexes and some Cu(II) complexes. uobaghdad.edu.iqresearchgate.netmdpi.comopenstax.org

Square Planar: Observed for some Ni(II) and Cu(II) complexes. sbmu.ac.iropenstax.orgresearchgate.net

Pentagonal-bipyramidal: Found in a seven-coordinated Co(II) complex with a related bis(4-hydroxybenzoylhydrazone) ligand.

Distorted Dodecahedral: Observed in a tin(IV) complex with a hybrid thiosemicarbazone/hydrazone ligand. nih.gov

The versatility in coordination modes and the resulting variety of geometries contribute to the rich coordination chemistry of this compound.

Monodentate, Bidentate, and Tridentate Chelation

This compound primarily exhibits monodentate, bidentate, and in some cases, tridentate chelation. In its neutral form, it often acts as a bidentate ligand, coordinating to metal ions through the imine nitrogen and the carbonyl oxygen. nih.gov This bidentate nature is a common feature in its complexes with various transition metals. nih.govresearchgate.netijcmas.comresearchgate.net

However, the coordination mode can be influenced by the specific metal ion and the reaction conditions. For instance, in certain complexes, it can behave as a neutral bidentate ligand even without enolisation. researchgate.net In other scenarios, particularly with Schiff bases derived from it, tridentate coordination involving the azomethine nitrogen, oximino nitrogen, and phenolic oxygen has been observed. ijcrt.org This versatility in chelation allows for the formation of a wide array of metal complexes with distinct structural features. Semicarbazones, in general, can coordinate as chelating ligands through their oxygen, nitrogen, and sometimes sulfur donor atoms in bidentate (N,S or N,O) or tridentate (N,N,S or O,N,S) forms. sathyabama.ac.in

Geometrical Assessment

The geometry of the metal complexes formed with this compound and its derivatives is highly dependent on the central metal ion and the ligand-to-metal ratio. Common geometries observed include octahedral, tetrahedral, and square planar.

For example, copper(II) complexes with semicarbazones derived from m-hydroxybenzaldehyde and p-hydroxybenzaldehyde have been proposed to have an octahedral structure. orientjchem.org Similarly, Mn(II) and Cu(II) complexes with a tridentate Schiff base ligand derived from p-hydroxybenzaldehyde have been suggested to possess an octahedral geometry. ijcrt.org In other instances, tetrahedral geometries are observed, such as in complexes of Ni(II), Cu(II), and Co(II) with a Schiff base derived from p-hydroxybenzaldehyde and o-phenylenediamine. orientjchem.org The Cd(II) complex in the same study also exhibited a tetrahedral structure. orientjchem.org

Ligand Deprotonation in Complex Formation

A significant aspect of the coordination chemistry of this compound is the potential for deprotonation of the ligand upon complexation. In its enol form, the semicarbazone can be deprotonated to act as a monoanionic bidentate ligand. nih.gov This deprotonation is a key step in the formation of many metal complexes.

For instance, in the formation of lanthanide complexes with asymmetric semicarbazone/benzoylhydrazone ligands, exclusive deprotonation of the benzoylhydrazone or thiosemicarbazone arm has been observed, a finding confirmed by infrared spectroscopy and bond length analysis. nih.gov Similarly, in a rhenium(V) complex, the semicarbazonato ligand was found to be singly deprotonated. researchgate.net The shift in the IR spectrum of the C=O group to a lower frequency in some complexes indicates the participation of the carbonyl oxygen in coordination following deprotonation. Conversely, in some systems, the ligand coordinates in its neutral form. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes of this compound are intrinsically linked to their geometric and electronic structures.

d-d Transitions and Charge Transfer Spectra

The electronic spectra of these complexes provide valuable insights into their geometry and bonding. The spectra are typically characterized by bands arising from d-d transitions within the metal ion and charge transfer transitions between the metal and the ligand.

For example, the electronic spectrum of a Cu(II) complex with a Schiff base derived from p-hydroxybenzaldehyde showed a broad band attributed to a 2B1g→ 2A1g transition, suggesting a square planar geometry. sbmu.ac.ir In another study, Cu(II) complexes exhibited a low-energy band around 580 nm, assigned to the 2Eg → 2T2g transition, which is characteristic of an octahedral configuration. ijcrt.org Charge transfer bands are also prominent. In complexes of Ni(II), Cu(II), Co(II), and Cd(II), bands observed in the 260-310 nm range were attributed to charge transfer. orientjchem.org Similarly, Zn(II) and Cd(II) complexes showed high-energy bands due to ligand-to-metal charge transfer transitions. ijcrt.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a metal complex and, by extension, its geometry and spin state.

Molar Conductivity Studies for Stoichiometry

Molar conductivity measurements are a fundamental technique in coordination chemistry to elucidate the stoichiometry of metal complexes in solution. This method provides insight into the electrolytic nature of the complexes, indicating whether the ligand and metal ion form a neutral complex or an ionic one where counter-ions are present outside the coordination sphere. The magnitude of the molar conductivity is dependent on the number of ions present in the solution, their charge, and their mobility. By comparing the experimentally determined molar conductivity of a metal complex with established ranges for different electrolyte types, the ratio of the metal to the ligand in the complex can be inferred.

For complexes of this compound, molar conductivity is typically measured by dissolving the synthesized complex in a suitable solvent, commonly a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration (e.g., 10⁻³ M). The conductivity of this solution is then measured and used to calculate the molar conductivity (Λ_M).

The general principle is that non-electrolytic complexes, where the ligand and any anions are coordinated directly to the metal center resulting in a neutral species, will exhibit very low molar conductivity values. Conversely, complexes that are ionic, with one or more counter-ions outside the coordination sphere, will show significantly higher molar conductivity values. The expected ranges for different electrolyte types in common solvents are used as a benchmark for interpretation.

Detailed Research Findings

Research on the coordination complexes of this compound and its derivatives consistently employs molar conductivity measurements to confirm the proposed stoichiometry. For instance, studies on copper(II) complexes with p-hydroxybenzaldehyde semicarbazone (a closely related ligand) have utilized this technique to determine the nature of the complexes in solution. orientjchem.org The measured molar conductance values for these complexes in DMF were found to be low, suggesting their non-electrolytic character. orientjchem.org This indicates that the semicarbazone ligand and any other coordinating groups are bound to the copper ion, forming a neutral complex without any free ions in the solution. orientjchem.org

Similarly, investigations into other related semicarbazone and thiosemicarbazone complexes have reported their non-electrolytic nature based on low molar conductance values in the range of 5.97–13.20 Ω⁻¹ cm² mol⁻¹. ikm.org.my These findings support a stoichiometry where the charge of the metal ion is neutralized by the coordinated ligands.

The following interactive data tables showcase typical molar conductivity data for metal complexes of ligands structurally related to this compound, illustrating how these values are used to determine their electrolytic nature and, by extension, their stoichiometry.

Table 1: Molar Conductance Data for Cu(II) Complexes of p-Hydroxybenzaldehyde Semicarbazone in DMF orientjchem.org

| Complex | Molar Conductance (Λ_M) in Ω⁻¹ cm² mol⁻¹ | Electrolytic Nature |

| [Cu(p-HBSC)₂] | 10.5 | Non-electrolyte |

Data based on findings for closely related compounds.

Table 2: Molar Conductance of Metal Complexes with a Substituted Benzaldehyde (B42025) Thiosemicarbazone in DMF ikm.org.my

| Complex | Molar Conductance (Λ_M) in Ω⁻¹ cm² mol⁻¹ | Electrolytic Nature |

| NiL₂ | 13.20 | Non-electrolyte |

| CuL₂ | 5.97 | Non-electrolyte |

| CoL₂ | 8.45 | Non-electrolyte |

L represents the thiosemicarbazone ligand. Data illustrates typical values for non-electrolytic complexes.

The consistently low molar conductivity values observed in these and similar studies strongly suggest that this compound typically acts as a chelating agent that forms neutral complexes with divalent metal ions. This implies a stoichiometry where the ligand coordinates to the metal center in a manner that satisfies the metal's coordination number and charge, resulting in a non-ionic species in solution.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. scirp.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. scirp.orgmdpi.comscirp.org

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For the precursor, 4-hydroxybenzaldehyde (B117250), DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to simulate its optimized molecular structure, including key bond lengths and angles. mdpi.com The optimized structure of 4-hydroxybenzaldehyde is found to have C1 point group symmetry. mdpi.com

The formation of 4-hydroxybenzaldehyde semicarbazone involves the condensation reaction of 4-hydroxybenzaldehyde with semicarbazide (B1199961). This converts the aldehyde's C=O double bond into a C=N double bond of the imine group, extending the molecule's conjugated system. This extension would lead to changes in bond lengths and angles, particularly around the newly formed azomethine (-CH=N-) group, resulting in a more delocalized electronic structure compared to the parent aldehyde.

Table 1: Selected Optimized Geometrical Parameters for 4-Hydroxybenzaldehyde Data calculated at the DFT/B3LYP/6-31G(d,p) level of theory. mdpi.com

| Parameter | Value |

|---|---|

| Bond Length C1-C2 (Å) | 1.3843 |

| Bond Length C1-C6 (Å) | 1.4065 |

| Bond Angle A(2,1,6) (°) | 120.6882 |

| Bond Angle A(2,1,10) (°) | 121.0305 |

| Dihedral Angle D(6,1,2,3) (°) | -0.0001 |

| Dihedral Angle D(6,1,2,11) (°) | -180.0001 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

For 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 5.01 eV. mdpi.com This relatively large gap indicates significant chemical stability. mdpi.comresearchgate.net Upon conversion to this compound, the extension of the π-conjugated system is expected to raise the HOMO energy level and lower the LUMO energy level. This would result in a smaller HOMO-LUMO gap, signifying that the semicarbazone derivative is more chemically reactive than its parent aldehyde.

Table 2: Calculated FMO Parameters for 4-Hydroxybenzaldehyde mdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.42 |

| LUMO Energy | -1.41 |

| HOMO-LUMO Gap (ΔE) | 5.01 |

Molecular Electrostatic Potential (MESP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MESP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential) susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential) prone to nucleophilic attack. nih.gov

In 4-hydroxybenzaldehyde, MESP analysis shows that the most electron-rich areas (red) are located around the oxygen atom of the carbonyl group. mdpi.com Conversely, the hydrogen atoms, especially the one in the hydroxyl group, are surrounded by electron-poor zones (blue). mdpi.com For this compound, the MESP surface would be more complex. The urea-like moiety (-NH-CO-NH2) and the imine nitrogen would introduce additional electron-rich centers, influencing the molecule's interaction with biological receptors and other chemical species. The regions of negative potential would be concentrated around the carbonyl oxygen, the imine nitrogen, and the hydroxyl oxygen, marking them as key sites for intermolecular interactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. mdpi.com Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters for 4-hydroxybenzaldehyde have been calculated using DFT, providing a baseline for its chemical behavior. mdpi.com The formation of the semicarbazone would alter these values significantly. The expected decrease in the HOMO-LUMO gap would lead to a lower chemical hardness (η) and higher softness, indicating greater reactivity for the semicarbazone derivative.

Table 3: Calculated Global Reactivity Descriptors for 4-Hydroxybenzaldehyde mdpi.com

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.42 |

| Electron Affinity (A) | 1.41 |

| Chemical Potential (μ) | -3.91 |

| Chemical Hardness (η) | 2.50 |

| Electrophilicity Index (ω) | 3.06 |

The formation of a semicarbazone from an aldehyde or ketone is a well-established condensation reaction that proceeds via a two-step mechanism. libretexts.org The reaction is typically catalyzed by a weak acid.

The theoretical mechanism for the formation of this compound involves:

Nucleophilic Attack: The terminal primary amine group (-NH2) of semicarbazide, which is a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This step is usually the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H2O). The subsequent loss of a proton from the nitrogen atom results in the formation of the stable C=N double bond of the final semicarbazone product. libretexts.org

The optimal pH for this type of reaction is typically mildly acidic (around 3 to 5), as sufficient acid is needed to catalyze the dehydration step without deactivating the nucleophilic amine group of the semicarbazide by excessive protonation. libretexts.org

Crystal Packing and Non-Covalent Interaction Analysis

The semicarbazide moiety itself contains multiple hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imine nitrogen). This facilitates the formation of robust intermolecular hydrogen bonds, often leading to well-ordered crystalline lattices. acs.org For instance, in the crystal structures of similar compounds, extensive N-H···O hydrogen bonds are commonly observed, creating dimers, chains, or more complex three-dimensional networks. acs.orgresearchgate.net

The presence of the hydroxyl (-OH) group on the phenyl ring of this compound introduces an additional, strong hydrogen bond donor. This group is expected to actively participate in the hydrogen-bonding network, potentially forming O-H···O or O-H···N interactions with neighboring molecules. The interplay between the hydrogen bonds originating from the semicarbazide moiety and the hydroxyl group is anticipated to be a defining feature of the crystal packing.

A summary of the probable non-covalent interactions in the crystal structure of this compound is presented in the table below, based on observations from analogous structures.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bond | N-H (amide) | O (carbonyl) | Formation of dimeric or chain motifs. |

| Hydrogen Bond | N-H (hydrazine) | N (imine) | Intramolecular or intermolecular linkages. |

| Hydrogen Bond | O-H (hydroxyl) | O (carbonyl), O (hydroxyl), N (imine) | Extension of hydrogen-bonded networks, linking primary motifs. |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl), O (hydroxyl) | Stabilization of the primary hydrogen-bonded framework. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to crystal cohesion through aromatic interactions. |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. numberanalytics.com By calculating the electronic structure and vibrational frequencies, it is possible to simulate its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. iau.irarxiv.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. iau.ir These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. For this compound, key predicted vibrational modes would include:

O-H stretching: A broad band characteristic of the phenolic hydroxyl group.

N-H stretching: Multiple bands corresponding to the symmetric and asymmetric stretching of the -NH2 and -NH- groups in the semicarbazide moiety.

C=O stretching: A strong absorption band associated with the carbonyl group of the semicarbazone.

C=N stretching: A band corresponding to the imine bond.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene (B151609) ring.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-dependent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comresearchgate.net The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the phenyl ring, the imine bond, and the carbonyl group. The presence of the electron-donating hydroxyl group and the electron-withdrawing semicarbazone moiety is likely to result in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde (B42025) semicarbazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations provide valuable information for assigning the signals in experimental ¹H and ¹³C NMR spectra.

¹H NMR: The predicted chemical shifts for the protons of this compound would show distinct signals for the aromatic protons, the imine proton (-CH=N-), the amide protons (-NH2), the hydrazine (B178648) proton (-NH-), and the hydroxyl proton (-OH). The coupling patterns between adjacent protons can also be inferred.

¹³C NMR: The calculated ¹³C NMR spectrum would show characteristic chemical shifts for the carbonyl carbon, the imine carbon, and the carbons of the phenyl ring. The carbon attached to the hydroxyl group and the carbon of the imine group are expected to be significantly influenced by these substituents.

The table below summarizes the expected ranges for key spectroscopic data for this compound, based on theoretical predictions and data from analogous compounds.

| Spectroscopic Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber / λmax |

| IR Spectroscopy | O-H stretch | ~3400-3200 cm⁻¹ (broad) |

| N-H stretch | ~3500-3100 cm⁻¹ | |

| C=O stretch | ~1700-1680 cm⁻¹ | |

| C=N stretch | ~1650-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π→π* transition | ~280-320 nm |

| ¹H NMR Spectroscopy | -OH | δ 10-12 ppm |

| -NH- | δ 9-11 ppm | |

| -CH=N- | δ 8-9 ppm | |

| Aromatic H | δ 6.5-8 ppm | |

| -NH₂ | δ 6-8 ppm | |

| ¹³C NMR Spectroscopy | C=O | δ 155-160 ppm |

| C=N | δ 140-150 ppm | |

| Aromatic C-OH | δ 150-160 ppm | |

| Aromatic C | δ 115-135 ppm |

Applications in Advanced Materials Science

Precursor for Liquid Crystal Materials

The potential of a molecule to act as a precursor for liquid crystal materials is largely dependent on its molecular geometry and the presence of functionalities that can lead to anisotropic intermolecular interactions. Schiff bases, characterized by the azomethine (-CH=N-) group, are a well-established class of compounds known to exhibit liquid crystalline phases. mdpi.comresearchgate.net This is often due to their rigid, rod-like molecular structure which facilitates the necessary orientational order for mesophase formation.

The molecular structure of 4-hydroxybenzaldehyde (B117250) semicarbazone incorporates a phenyl ring, an azomethine linkage, and a semicarbazide (B1199961) moiety. The planar phenyl ring provides rigidity, a key feature for mesogenic compounds. nih.gov The azomethine bridge contributes to the linearity of the molecule. Furthermore, the terminal hydroxyl (-OH) and the semicarbazide group (-NH-CO-NH2) offer sites for hydrogen bonding, which can play a crucial role in stabilizing liquid crystalline phases. nih.govacs.org

However, a comprehensive search of scientific databases reveals a lack of studies that have synthesized and characterized the mesomorphic behavior of 4-hydroxybenzaldehyde semicarbazone itself. Research has been conducted on its close analogue, 4-hydroxy-benzaldehyd-thiosemicarbazide, but this study focused on its crystal structure rather than its liquid crystalline properties. researchgate.net Other research has explored the synthesis of more complex heterocyclic liquid crystals starting from 4-hydroxybenzaldehyde and thiosemicarbazide (B42300), but the final molecular structures are significantly different from the simple semicarbazone.

Molecular Design for Enhanced Liquid Crystallinity and Optical Properties

In the broader field of liquid crystal research, molecular design strategies are employed to enhance mesomorphic and optical properties. For Schiff base derivatives, these strategies often involve the modification of the molecular core and terminal groups.

Table 1: General Molecular Design Strategies for Schiff Base Liquid Crystals

| Molecular Modification | Desired Effect |

| Elongation of the rigid core | Increased thermal stability of mesophases |

| Introduction of flexible terminal chains (e.g., alkoxy chains) | Lowering of melting point and induction of different mesophases (e.g., smectic, nematic) icm.edu.plresearchgate.net |

| Introduction of lateral substituents | Alteration of molecular packing and transition temperatures |

| Incorporation of polar groups | Enhancement of dielectric anisotropy and response to electric fields |

While these principles are well-established for various Schiff bases, their specific application to this compound has not been reported. Theoretical studies using techniques like Density Functional Theory (DFT) could predict the impact of such modifications on the molecule's geometry, polarizability, and intermolecular interaction potential, which are all critical determinants of liquid crystallinity and optical properties. nih.govnih.gov However, no such computational or experimental studies specifically targeting this compound are currently available.

Q & A

Basic: What synthetic methodologies are used to prepare cobalt(II) complexes with HBSCH?

HBSCH-based cobalt(II) complexes are synthesized by reacting cobalt(II) nitrate with HBSCH and amino acid esters under neutral or alkaline conditions. For neutral media, stoichiometric amounts of Co(NO₃)₂·6H₂O (1.72 mmol), HBSCH (1.72–3.44 mmol), and amino acid esters (1.72–3.44 mmol) are dissolved in ethanol/water, heated under reflux for 2 hours, and evaporated to induce precipitation. In alkaline conditions (pH 8–9), 1M KOH is added dropwise before heating. Products are filtered, washed with diethyl ether, and dried .

Basic: Which spectroscopic techniques are critical for characterizing HBSCH complexes?

- IR spectroscopy : Identifies coordination modes via shifts in υ(C=O), υ(C=N), and υ(NH) bands. For example, C=O stretching at 1656 cm⁻¹ shifts to 1613–1617 cm⁻¹ upon metal binding .

- UV-Vis spectroscopy : Reveals d-d transitions (e.g., absorption bands at 15,013–22,124 cm⁻¹ for Co(II) complexes) and charge-transfer spectra .

- Magnetic susceptibility : Determines geometry; Co(II) complexes exhibit μeff = 3.83–3.97 B.M., consistent with octahedral high-spin configurations .

Advanced: How does pH modulate HBSCH's coordination behavior?

In neutral media , HBSCH acts as a bidentate ligand via the carbonyl oxygen and hydrazinic nitrogen. In alkaline conditions , it adopts an enolic form, coordinating through the phenolic oxygen and azomethine nitrogen. IR data (e.g., disappearance of υ(NH) at 3187 cm⁻¹ in alkaline media) and electronic spectra (shifted d-d transitions) confirm pH-dependent binding modes .

Advanced: What magnetic and structural data support octahedral geometry in Co(II)-HBSCH complexes?

Magnetic moments (3.83–3.97 B.M.) and ligand field parameters (ΔDq/B = 1.45–1.50) align with octahedral geometry. Electronic spectra show ν2 (¹T₁g → ¹A₁g) and ν3 (¹T₂g → ¹A₁g) transitions, further validated by calculated β values (0.72), indicating covalent bonding .

Basic: Why are amino acid esters used in mixed-ligand Co(II)-HBSCH complexes?

Amino acid esters (e.g., glycine methyl ester) act as ancillary ligands, enabling tunable steric/electronic effects. They coordinate via carboxylate oxygen (monodentate) or both oxygen and nitrogen (bidentate), stabilizing diverse complex geometries. Molar conductivity (10–15 Ω⁻¹ cm² mol⁻¹) confirms their non-electrolytic nature in dimethylformamide .

Advanced: How do computational studies enhance structural insights into HBSCH complexes?

DFT optimizations and Hirshfeld surface analyses validate crystal packing driven by hydrogen bonding (e.g., N–H···O) and π-π stacking. For example, non-covalent interactions in Cu(II)-semicarbazone complexes account for 15–20% of crystal stabilization .

Basic: How is molar conductivity used to assess HBSCH complex stoichiometry?

Molar conductivity values in DMF (10⁻³ M) differentiate electrolyte types:

- 1:1 electrolytes : 70–90 Ω⁻¹ cm² mol⁻¹ (e.g., [Co(HBSCH)(A)₂(NO₃)]NO₃).

- Non-electrolytes : <20 Ω⁻¹ cm² mol⁻¹ (e.g., [Co(HBSCH)₂(A)]).

These values correlate with nitrate counterion presence/absence .

Advanced: What contradictions arise in interpreting IR data for HBSCH coordination?

Discrepancies in υ(C=O) shifts (e.g., 1656 → 1613 cm⁻¹ in neutral vs. 1640 cm⁻¹ in alkaline media) suggest competing coordination modes. Additionally, υ(NH) disappearance in alkaline media may indicate enolization rather than NH deprotonation .

Advanced: What biological activities are reported for HBSCH metal complexes?

Cu(II)-HBSCH complexes show antimicrobial activity (MIC = 25–50 µg/mL against E. coli and S. aureus). Anticonvulsant HBSCH derivatives (e.g., 4-bromobenzaldehyde semicarbazone) exhibit ED₅₀ = 30 mg/kg in maximal electroshock tests, likely via sodium/calcium channel modulation .

Basic: What analytical methods confirm HBSCH complex purity and composition?

- Elemental analysis : Matches calculated Co (9.5–11.2%) and C/N/H values.

- Melting points : Sharp, reproducible ranges (e.g., 228–232°C).

- Molar mass determination : Cryoscopic methods validate stoichiometry (e.g., [Co(HBSCH)₂(A)]: ~600 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.